![molecular formula C9H9BrF2O2 B2821627 1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene CAS No. 2092617-16-6](/img/structure/B2821627.png)
1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene
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Description
“1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene” is a brominated and fluorinated derivative of benzene. It has a bromine atom attached at the 1st position, a difluoromethyl group (-CF2H) at the 2nd position, and methoxy groups (-OCH3) at the 3rd and 5th positions of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a dimethoxybenzene precursor. The bromination and difluoromethylation could be achieved through electrophilic aromatic substitution reactions, but the exact conditions and reagents would depend on various factors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, a planar, cyclic molecule with alternating double bonds. The bromine, difluoromethyl, and methoxy substituents would be attached to the ring. The exact geometry and electronic structure could be determined using computational chemistry methods like density functional theory .Chemical Reactions Analysis
As an aromatic compound, “1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions. The presence of the bromine atom could make it a good candidate for cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the bromine atom would likely make it relatively heavy and possibly increase its boiling point compared to benzene. The difluoromethyl group could introduce some polarity to the molecule .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-bromo-2-(difluoromethyl)-3,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRKPJHTKDHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)C(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(difluoromethyl)-3,5-dimethoxybenzene |
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